N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide
Description
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system fused to a benzene ring. Key structural elements include:
- Substituents: Three methyl groups at positions 3, 3, and 5; a ketone group at position 4; and a thiophene-2-carboxamide moiety at position 6.
- Functional Implications: The thiophene carboxamide may enhance electronic interactions with biological targets, while the methyl groups improve lipophilicity and metabolic stability.
The benzo[b][1,4]oxazepine scaffold is notable for its conformational flexibility, which can influence binding affinity to enzymes or receptors.
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2)10-22-13-7-6-11(9-12(13)19(3)16(17)21)18-15(20)14-5-4-8-23-14/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPDGYMKHHWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (Compound 12)
Key Differences :
Functional Implications :
- The thiophene-2-carboxamide in the target compound may offer stronger π-π stacking interactions compared to the pyridylethyl-acetamide chain in Compound 12.
Substituent-Driven Comparisons
- Methyl Groups : The 3,3,5-trimethyl substitution in the target compound likely reduces oxidation susceptibility compared to the unsubstituted positions in analogs like Compound 12.
- Thiophene vs. Pyridine : Thiophene’s electron-rich aromatic system contrasts with pyridine’s basic nitrogen, affecting electronic distribution and target engagement.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Flexibility : The synthesis of Compound 12 demonstrates the feasibility of modifying oxazepine derivatives via hydrolysis and functional group interconversion . This approach may be adaptable to the target compound.
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